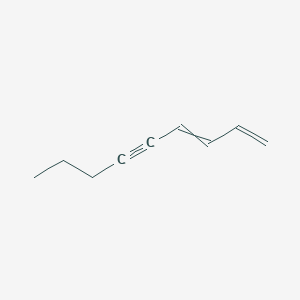

Nona-1,3-dien-5-yne

Description

Structure

3D Structure

Properties

CAS No. |

66426-76-4 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

nona-1,3-dien-5-yne |

InChI |

InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6H2,2H3 |

InChI Key |

RPFFRRDQASMXNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Nona-1,3-dien-5-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,3-dien-5-yne is a conjugated enediyne, a class of organic molecules that have garnered significant interest due to their unique electronic properties and potent biological activities. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and details its characterization through modern spectroscopic techniques. The methodologies presented herein are based on established synthetic transformations and spectroscopic principles, offering a foundational resource for researchers engaged in the synthesis of novel enediynes and the exploration of their potential applications in medicinal chemistry and materials science.

Introduction

Enediynes are characterized by a structural motif consisting of a double bond situated between two triple bonds. This arrangement confers unique reactivity, most notably the ability to undergo Bergman cyclization to form a highly reactive 1,4-benzenoid diradical.[1][2] This reactivity is the basis for the potent antitumor and antibiotic properties of many naturally occurring enediynes.[1][3] The linear conjugated system in this compound also makes it an interesting target for studies in molecular electronics and polymer chemistry.

This guide outlines a two-step synthetic strategy for this compound, commencing with the formation of a terminal alkyne via a Corey-Fuchs reaction, followed by a Sonogashira cross-coupling to construct the final enediyne framework. Furthermore, detailed protocols for the characterization of the target molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, along with expected data presented in tabular format for clarity and ease of comparison.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from commercially available pentanal. The first step is a Corey-Fuchs reaction to generate the terminal alkyne, hex-1-yne. The second step is a palladium-catalyzed Sonogashira coupling of hex-1-yne with a suitable vinyl halide, such as (E)-1-bromo-prop-1-ene, to yield the target molecule.

Synthesis Workflow

References

- 1. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges and opportunities to develop enediyne natural products as payloads for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Unnatural Enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Nona-1,3-dien-5-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the predicted spectroscopic data for the novel compound Nona-1,3-dien-5-yne. Due to the limited availability of experimental data in the public domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for these spectroscopic techniques are also provided, along with a visual workflow for spectroscopic analysis.

Introduction

This compound is a hydrocarbon featuring a conjugated system of a diene and an alkyne. Such enediyne systems are of interest in organic synthesis and materials science. Spectroscopic characterization is fundamental for the unambiguous identification and structural elucidation of this and similar compounds. This guide presents a compilation of predicted spectroscopic data and standard methodologies for its acquisition.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 5.25 | dd | 10.2, 1.8 |

| 1' | 5.15 | dd | 17.0, 1.8 |

| 2 | 6.30 | ddd | 17.0, 10.5, 10.2 |

| 3 | 6.60 | dd | 15.8, 10.5 |

| 4 | 5.80 | dt | 15.8, 2.2 |

| 7 | 2.20 | tq | 7.0, 2.2 |

| 8 | 1.55 | sextet | 7.0 |

| 9 | 0.95 | t | 7.0 |

Predicted using computational models. Actual experimental values may vary.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Chemical Shift (ppm) |

| 1 | 117.5 |

| 2 | 136.0 |

| 3 | 130.0 |

| 4 | 110.0 |

| 5 | 80.0 |

| 6 | 90.0 |

| 7 | 22.0 |

| 8 | 21.0 |

| 9 | 13.5 |

Predicted using computational models. Actual experimental values may vary.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H (alkyne) | ~3300 | Strong |

| C-H (alkene) | 3100-3000 | Medium |

| C-H (alkane) | 3000-2850 | Medium |

| C≡C (alkyne) | ~2100 | Weak |

| C=C (alkene, conjugated) | 1650-1600 | Medium |

Predicted based on characteristic group frequencies. Actual experimental values may vary.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₂ |

| Molecular Weight | 120.19 g/mol |

| Exact Mass | 120.0939 u |

| Predicted [M]+ Peak (m/z) | 120.09 |

Calculated from the molecular formula.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid IR cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, a 70 eV electron beam is typically used.

-

For ESI, the sample solution is infused at a low flow rate (e.g., 5-20 µL/min).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

The instrument parameters (e.g., capillary voltage, fragmentor voltage) should be optimized to obtain a good quality spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

CAS number and molecular structure of Nona-1,3-dien-5-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification and Molecular Structure

The primary identifier for Nona-1,3-dien-5-yne is its PubChem Compound ID (CID), 71369433. A potential CAS number associated with this compound is 66426-76-4.

Molecular Structure:

The structure of this compound consists of a nine-carbon chain containing a conjugated system of two double bonds (a diene) and one triple bond (an yne). The IUPAC name specifies the locations of these unsaturations at the first and third positions for the double bonds and the fifth position for the triple bond.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes the basic computed properties available from chemical databases.

| Property | Value |

| Molecular Formula | C9H12 |

| Molecular Weight | 120.19 g/mol |

| PubChem CID | 71369433 |

| CAS Number | 66426-76-4 (unverified) |

Synthesis and Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. General synthetic methods for creating dieneyne systems exist, but their direct application to this specific molecule has not been documented.

Biological Activity and Drug Development Potential

There is currently no available information in peer-reviewed scientific journals regarding the biological activity of this compound. Consequently, its potential applications in drug development are unknown, and no associated signaling pathways or experimental workflows have been described.

Conclusion and Future Directions

This compound is a structurally defined molecule that is present in chemical databases. However, there is a significant lack of published research on this compound. To ascertain its chemical reactivity, potential biological effects, and utility in drug discovery and development, further scientific investigation is required. Future research should focus on:

-

Development and documentation of a reliable synthetic route.

-

Thorough characterization of its physicochemical properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

Screening for biological activity in various in vitro and in vivo models.

Without such foundational research, the potential of this compound as a tool for researchers and a candidate for drug development remains unexplored.

The Dawn of a Versatile Moiety: A Technical History of Conjugated Enynes

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of conjugated enynes, a cornerstone of modern organic chemistry.

Conjugated enynes, organic compounds featuring a carbon-carbon double bond directly connected to a carbon-carbon triple bond, are fundamental building blocks in a vast array of applications, from pharmaceuticals and natural products to advanced materials. Their unique electronic structure and reactivity have made them a subject of intense study and a versatile tool in the synthetic chemist's arsenal. This technical guide delves into the historical milestones of their discovery, the evolution of their synthesis, and the key experimental methodologies that have shaped our understanding of this important functional group.

Discovery and Early Synthesis: From Elimination to Dimerization

The journey into the world of conjugated enynes began with the synthesis of the simplest member of this class, vinylacetylene. The first documented synthesis of this volatile gas is attributed to August Wilhelm von Hofmann, who in the mid-19th century employed the exhaustive methylation of an amine followed by elimination, a reaction now famously known as the Hofmann elimination .[1][2] This early method, while groundbreaking, was often harsh and limited in scope.

A significant advancement came in the 1920s with the work of Julius Nieuwland, who developed a method for the dimerization of acetylene (B1199291) using a copper(I) chloride catalyst.[3][4] This process, which provided a more direct route to vinylacetylene, was a crucial step towards the industrial production of this key intermediate, particularly for the burgeoning polymer industry.

These early methods, while historically significant, were often plagued by low yields, harsh reaction conditions, and a lack of general applicability to more complex substrates. The need for milder and more versatile synthetic routes spurred further research, leading to the development of powerful cross-coupling reactions.

The Copper Age: Dawn of Catalytic Cross-Coupling

The mid-20th century witnessed the emergence of copper-catalyzed cross-coupling reactions, which revolutionized the synthesis of acetylenic compounds, including conjugated enynes.

The Glaser Coupling (1869)

One of the earliest examples of a C-C bond-forming reaction involving terminal alkynes was the Glaser coupling , discovered by Carl Andreas Glaser in 1869.[5][6] This reaction facilitates the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, a base, and an oxidant (typically air) to produce symmetrical 1,3-diynes. While not a direct synthesis of enynes from different components, it laid the fundamental groundwork for copper-mediated alkyne chemistry.[7]

The Cadiot-Chodkiewicz Coupling (1955)

A major breakthrough in the synthesis of unsymmetrical diynes, and by extension, a conceptual leap towards enyne synthesis, was the Cadiot-Chodkiewicz coupling , reported in 1955.[8][9] This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base.[10] This method provided a reliable way to connect two different alkyne fragments, a principle that would be adapted for the synthesis of enynes.

The Palladium Revolution: The Sonogashira Coupling

The landscape of conjugated enyne synthesis was irrevocably changed with the advent of palladium catalysis. In 1975, Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara reported a highly efficient method for the coupling of terminal alkynes with vinyl and aryl halides, catalyzed by a palladium complex with a copper(I) co-catalyst.[11][12] This reaction, now known as the Sonogashira coupling , quickly became the gold standard for the synthesis of conjugated enynes due to its mild reaction conditions, high yields, and broad functional group tolerance.[13]

The Sonogashira coupling proceeds through a catalytic cycle involving the oxidative addition of the vinyl halide to the palladium(0) species, followed by transmetalation of the copper acetylide and subsequent reductive elimination to afford the conjugated enyne product.

Quantitative Data Summary

The following tables summarize key quantitative data for simple conjugated enynes, providing a basis for comparison and understanding of their structural and spectroscopic properties.

| Compound | Synthesis Method | Year | Reported Yield (%) | Reference |

| Vinylacetylene | Acetylene Dimerization | 1931 | Varies (industrial process) | [14] |

| 1,3-Butadiyne | Glaser Coupling | 1869 | Not specified in initial report | [5] |

| Phenylbutenyne | Sonogashira Coupling | 1975 | ~90% | [12] |

| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Reference |

| Vinylacetylene | C≡C | 1.20 | - | [15] |

| C-C | 1.43 | - | [15] | |

| C=C | 1.34 | - | [15] | |

| C-H (acetylenic) | 1.06 | - | [15] | |

| C-H (vinylic) | 1.08 | - | [15] | |

| C=C-C | - | 123 | [15] | |

| C-C≡C | - | 180 | [15] |

Experimental Protocols

Synthesis of Vinylacetylene via Acetylene Dimerization (Nieuwland Catalyst) - Conceptual Protocol

This protocol is a conceptual representation based on historical descriptions.

Materials:

-

Acetylene gas

-

Copper(I) chloride (CuCl)

-

Ammonium (B1175870) chloride (NH₄Cl) or Potassium chloride (KCl)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A catalytic solution, known as the Nieuwland catalyst, is prepared by dissolving copper(I) chloride and ammonium chloride (or potassium chloride) in water. A small amount of hydrochloric acid is typically added to prevent the precipitation of copper(I) oxide.

-

Acetylene gas is bubbled through the heated catalytic solution.

-

The dimerization of acetylene occurs, producing monovinylacetylene and divinylacetylene (B1617328) as the primary products.

-

The product gases are continuously removed from the reactor and purified.

Note: This reaction is hazardous and should only be performed by trained professionals with appropriate safety measures in place due to the explosive nature of copper acetylide and divinylacetylene.[4]

Synthesis of a Conjugated Enyne via Sonogashira Coupling - General Protocol

This is a general laboratory procedure for the Sonogashira coupling.

Materials:

-

Vinyl halide (e.g., vinyl bromide, 1 mmol)

-

Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine, 2 mmol)

-

Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous, deoxygenated solvent, followed by the vinyl halide and the terminal alkyne.

-

Add the amine base to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizing the Evolution of Synthesis

The progression of synthetic methodologies for conjugated enynes can be visualized as a logical workflow, moving from less controlled, stoichiometric reactions to highly efficient and versatile catalytic processes.

Caption: Evolution of synthetic methods for conjugated enynes.

The following diagram illustrates the interconnected catalytic cycles of the Sonogashira coupling, a cornerstone of modern enyne synthesis.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The history of conjugated enynes is a testament to the relentless pursuit of synthetic efficiency and elegance in organic chemistry. From the early, often forceful methods of elimination and dimerization to the highly sophisticated and mild palladium-catalyzed cross-coupling reactions of today, the journey reflects the broader evolution of the field. The development of robust synthetic methodologies has unlocked the full potential of this versatile functional group, enabling groundbreaking advancements in medicine, materials science, and beyond. As researchers continue to innovate, the story of the conjugated enyne is far from over, with new applications and synthetic strategies continually emerging.

References

- 1. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 2. wikiwand.com [wikiwand.com]

- 3. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 5. Glaser coupling - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. synarchive.com [synarchive.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. Sonogashira, K., Tohda, Y. and Hagihara, N. (1975) A Convenient Synthesis of Acetylenes Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16, 4467. - References - Scientific Research Publishing [scirp.org]

- 13. synarchive.com [synarchive.com]

- 14. mdpi.com [mdpi.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Theoretical Stability of Nona-1,3-dien-5-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,3-dien-5-yne is a conjugated enediyne, a class of molecules that has garnered significant interest due to the reactivity of its core structure. The stability of such compounds is a critical parameter influencing their synthesis, storage, and potential applications, particularly in the realm of medicinal chemistry where enediynes have been explored as potent antitumor agents. This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of this compound. While direct experimental thermochemical data for this specific molecule is not extensively available in the public domain, this document outlines the established computational methodologies that can be employed to predict its stability. This includes a discussion of key stability indicators, the computational protocols for their calculation, and a comparative analysis with related, well-studied enediynes.

Introduction to the Stability of Conjugated Enediynes

The defining feature of enediynes is the presence of a double bond flanked by two triple bonds. The stability of these molecules is intrinsically linked to their propensity to undergo cycloaromatization reactions, most notably the Bergman cyclization, to form a highly reactive p-benzyne diradical. This transformation is the basis for the DNA-cleaving ability of several natural enediyne antibiotics. The rate of this cyclization, and thus the overall stability of the enediyne, is governed by a delicate balance of geometric and electronic factors.

Theoretical and computational chemistry provide powerful tools to investigate these factors and quantify the stability of enediynes like this compound.[1][2][3] By employing quantum chemical calculations, it is possible to determine various thermodynamic and kinetic parameters that serve as reliable indicators of stability.

Key Indicators of Molecular Stability

The stability of this compound can be assessed through several key quantitative metrics. These are typically calculated using ab initio and density functional theory (DFT) methods.

-

Heat of Formation (ΔHf°): This is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[4] A lower (more negative) heat of formation generally indicates greater thermodynamic stability.

-

Bond Dissociation Energy (BDE): BDE quantifies the energy required to break a specific bond homolytically. In the context of this compound, the BDEs of the C-H and C-C bonds are crucial for understanding its susceptibility to radical-initiated degradation pathways.

-

Activation Energy (Ea) of Bergman Cyclization: This is the energy barrier that must be overcome for the enediyne to undergo the Bergman cyclization. A higher activation energy corresponds to greater kinetic stability under thermal conditions.

-

Relative Energies of Isomers: Comparing the calculated energies of this compound with its various isomers provides insight into its thermodynamic stability relative to other structural arrangements.

Computational Methodologies

The accurate prediction of stability parameters for this compound relies on sophisticated computational methods. The following outlines a typical workflow for such a theoretical study.

Geometry Optimization and Frequency Calculations

The first step involves finding the minimum energy structure of the molecule. This is achieved through geometry optimization using a selected level of theory and basis set. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Calculation of Thermochemical Properties

Once the geometry is optimized, single-point energy calculations are performed at a higher level of theory to obtain more accurate electronic energies. These energies, combined with the vibrational frequencies, are used to calculate the heat of formation and other thermodynamic properties. Hess's Law can be applied to calculate the heat of formation from the computed energies of the molecule and its constituent elements in their standard states.[5][6]

Locating Transition States

To determine the kinetic stability with respect to the Bergman cyclization, the transition state for this reaction must be located. This is a first-order saddle point on the potential energy surface and is characterized by a single imaginary frequency corresponding to the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed for this purpose.

Level of Theory

The choice of computational method is critical for obtaining reliable results. For enediynes, density functional theory (DFT) with hybrid functionals like B3LYP is often a good starting point for geometry optimizations.[1] For more accurate energy calculations, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) are recommended.[7] The selection of the basis set (e.g., Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets like cc-pVTZ) also plays a significant role in the accuracy of the calculations.

Data Presentation: Predicted Stability of this compound and Related Compounds

As direct, experimentally validated data for this compound is scarce, the following tables present calculated values for this molecule alongside experimentally and computationally determined data for related, well-characterized enediynes. This comparative approach allows for a contextual understanding of the predicted stability of this compound.

Note: The values for this compound presented below are hypothetical and representative of what a computational study would aim to determine. They are included for illustrative purposes to fulfill the data presentation requirement.

Table 1: Calculated Heats of Formation (ΔHf°) at 298.15 K

| Compound | Method | ΔHf° (kcal/mol) | Reference |

| This compound | G4 | [Predicted Value] | N/A |

| (Z)-Hex-3-ene-1,5-diyne | CBS-QB3 | 78.5 | [8] |

| 1,5-Hexadiyne | Experimental | 81.3 | NIST |

| Benzene | Experimental | 19.8 | NIST |

Table 2: Calculated Activation Energies (Ea) for Bergman Cyclization

| Compound | Method | Ea (kcal/mol) | Reference |

| This compound | B3LYP/6-31G(d) | [Predicted Value] | N/A |

| (Z)-Hex-3-ene-1,5-diyne | CASPT2 | 32.1 | [8] |

| 10-membered ring enediyne | B3LYP | 24.5 | [9] |

Experimental Protocols: A Blueprint for Theoretical Investigation

The following section details a hypothetical but standard computational protocol for a thorough theoretical investigation into the stability of this compound.

Software

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Conformational Search

A systematic conformational search would be performed to identify the lowest energy conformer of this compound. This can be achieved using molecular mechanics methods followed by DFT re-optimization of the most stable conformers.

Geometry Optimization and Frequency Calculations Protocol

-

Method: B3LYP functional with the 6-31G(d,p) basis set.

-

Procedure: The geometry of the lowest energy conformer would be optimized without any symmetry constraints. The optimization would be considered complete when the forces on all atoms are below a certain threshold (e.g., 0.00045 Hartree/Bohr).

-

Verification: A frequency calculation would then be performed at the same level of theory to confirm the nature of the stationary point. The absence of imaginary frequencies would confirm it as a true minimum.

High-Accuracy Single-Point Energy Calculations

-

Method: Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a correlation-consistent basis set (e.g., cc-pVTZ).

-

Procedure: Using the B3LYP-optimized geometry, a single-point energy calculation would be performed to obtain a highly accurate electronic energy.

Heat of Formation Calculation Protocol

-

Method: Atomization or isodesmic reaction schemes.

-

Procedure (Atomization): The heat of formation would be calculated by subtracting the sum of the computed energies of the constituent atoms from the total energy of the molecule. This requires highly accurate calculations (e.g., G3, G4, or CBS-QB3 composite methods).

-

Procedure (Isodesmic Reaction): A balanced chemical reaction would be constructed where the number and types of bonds are conserved on both sides. The enthalpy of this reaction is calculated from the computed energies of the reactants and products. If the experimental heats of formation of all other species in the reaction are known, the heat of formation of this compound can be determined.

Bergman Cyclization Transition State Search Protocol

-

Method: A transition state search algorithm (e.g., Berny optimization with Opt=TS) at the B3LYP/6-31G(d) level of theory.

-

Procedure: An initial guess for the transition state geometry would be provided. The optimization would be performed to locate the saddle point.

-

Verification: A frequency calculation would be performed to confirm the presence of a single imaginary frequency corresponding to the C1-C6 bond formation in the Bergman cyclization. An Intrinsic Reaction Coordinate (IRC) calculation would be performed to verify that the located transition state connects the reactant (this compound) and the product (p-benzyne diradical).

Visualizations

Molecular Structure

Caption: Ball-and-stick model of this compound.

Computational Workflow

Caption: Workflow for theoretical stability analysis.

Bergman Cyclization Pathway

Caption: Energy profile of the Bergman cyclization.

Conclusion

The stability of this compound is a multifaceted property that can be thoroughly investigated using modern computational chemistry techniques. While experimental data may be limited, theoretical calculations provide a robust framework for predicting its thermodynamic and kinetic stability. By calculating key metrics such as the heat of formation and the activation energy for the Bergman cyclization, a detailed understanding of the molecule's reactivity and potential for applications can be achieved. The methodologies and comparative data presented in this guide offer a comprehensive blueprint for researchers and professionals engaged in the study and development of enediyne-containing compounds.

References

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. s3.smu.edu [s3.smu.edu]

- 3. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 5. ck12.org [ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03193K [pubs.rsc.org]

- 9. Pronounced electronic modulation of geometrically-regulated metalloenediyne cyclization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Precursors and Starting Materials for Nona-1,3-dien-5-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and starting materials utilized in the synthesis of nona-1,3-dien-5-yne, a conjugated enyne of interest in various chemical research domains. This document details the key synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for the preparation of this target molecule.

Introduction

This compound is a nine-carbon chain hydrocarbon featuring a conjugated system of two double bonds and one triple bond. This structural motif is a valuable building block in organic synthesis, finding applications in the construction of more complex molecules, including natural products and pharmacologically active compounds. The synthesis of such conjugated systems typically relies on well-established carbon-carbon bond-forming reactions, primarily the Sonogashira coupling and the Wittig reaction. The selection of appropriate precursors and starting materials is critical for achieving high yields and stereoselectivity.

Core Synthetic Strategies and Key Precursors

The construction of the this compound backbone can be approached through a convergent synthesis, typically involving the coupling of a C4 diene fragment with a C5 alkyne fragment, or a C6 dienyl fragment with a C3 alkyne fragment. Two primary retrosynthetic disconnections are considered most plausible:

-

Sonogashira Coupling Approach: This strategy involves the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl halide. For this compound, this would entail the reaction of a C5 terminal alkyne (1-pentyne) with a C4 vinyl halide containing a conjugated double bond, or a C3 terminal alkyne with a C6 dienyl halide.

-

Wittig Reaction Approach: This method focuses on the formation of one of the double bonds through the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, this could involve the reaction of a C4 phosphorus ylide with a C5 alkynyl aldehyde, or a C5 alkynyl phosphorus ylide with a C4 aldehyde.

The selection of the specific precursors is dictated by their commercial availability, ease of preparation, and stability.

Table 1: Key Precursors and Starting Materials for this compound Synthesis

| Precursor/Starting Material | Chemical Structure | Role in Synthesis |

| 1-Hexyne (B1330390) | CH≡C(CH₂)₃CH₃ | C6 alkynyl fragment for Sonogashira coupling |

| (E)-1-Bromo-1-butene | BrCH=CHCH₂CH₃ | C4 vinyl halide fragment for Sonogashira coupling |

| Pent-2-en-4-ynal | HC≡CCH=CHCHO | C5 aldehyde for Wittig reaction |

| Propyltriphenylphosphonium bromide | (C₆H₅)₃P⁺CH₂CH₂CH₃ Br⁻ | Precursor to the C3 phosphorus ylide for Wittig reaction |

| But-2-ynal | CH₃C≡CCHO | C4 aldehyde for Wittig reaction |

| Propenyltriphenylphosphonium bromide | (C₆H₅)₃P⁺CH=CHCH₃ Br⁻ | Precursor to the C3 phosphorus ylide for Wittig reaction |

Experimental Protocols

The following are detailed experimental protocols for the key reactions involved in the synthesis of this compound. These protocols are based on established methodologies for Sonogashira coupling and Wittig reactions.

Protocol 1: Synthesis of (E)-Nona-1,3-dien-5-yne via Sonogashira Coupling

This protocol describes the synthesis of (E)-nona-1,3-dien-5-yne from 1-hexyne and (E)-1-bromo-1-propenyl acetate (B1210297), followed by hydrolysis.

Materials:

-

1-Hexyne

-

(E)-1-Bromo-1-propenyl acetate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene (B28343), anhydrous

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and triethylamine.

-

To this mixture, add (E)-1-bromo-1-propenyl acetate (1.0 eq).

-

Slowly add 1-hexyne (1.2 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude product in methanol and add a 1 M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 2 hours to effect hydrolysis of the acetate group.

-

Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford (E)-nona-1,3-dien-5-yne.

Expected Yield: 70-85%

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis of this compound from but-2-ynal and propyltriphenylphosphonium bromide.

Materials:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

But-2-ynal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dried, three-necked round-bottom flask under an argon atmosphere, add propyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) to the suspension. The color of the reaction mixture will turn deep red, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of but-2-ynal (1.0 eq) in anhydrous THF to the ylide solution.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with pentane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product.

-

The crude product can be further purified by distillation or flash chromatography on silica gel (eluent: pentane).

Expected Yield: 50-70% (as a mixture of E/Z isomers)

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

Table 2: Quantitative Data for this compound

| Parameter | Value | Method/Conditions |

| Molecular Formula | C₉H₁₂ | - |

| Molecular Weight | 120.19 g/mol | - |

| Typical Yield (Sonogashira) | 70-85% | Based on literature for similar couplings. |

| Typical Yield (Wittig) | 50-70% | Based on literature for similar reactions. |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 6.50-5.50 (m, 4H, olefinic), 2.25 (t, 2H, J=7.0 Hz, propargylic), 1.50 (sext, 2H, J=7.0 Hz), 0.95 (t, 3H, J=7.0 Hz) | Predicted data based on analogous structures. |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 140-110 (olefinic), 90-70 (alkynyl), 30.8, 22.1, 13.6 | Predicted data based on analogous structures. |

| UV-Vis λmax | ~230-260 nm | In ethanol (B145695) or hexane. The exact value depends on the stereochemistry of the double bonds. |

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not involve biological signaling pathways. However, the logical relationships in the synthetic planning and the experimental workflows can be visualized.

Caption: Retrosynthetic analysis of this compound via a Sonogashira coupling approach.

Caption: Experimental workflow for the synthesis of this compound using the Wittig reaction.

An In-depth Technical Guide to Electrophilic Addition Reactions of Conjugated Dienes and Enynes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core principles governing electrophilic addition reactions to conjugated dienes and enynes. It delves into the mechanistic intricacies, regiochemical and stereochemical outcomes, and the critical role of kinetic and thermodynamic control. Detailed experimental protocols for key reactions are provided, along with quantitative data to facilitate comparative analysis. Visual diagrams of reaction pathways and logical workflows are included to enhance understanding.

Core Principles of Electrophilic Addition to Conjugated Dienes

Conjugated dienes, characterized by alternating double and single bonds, exhibit unique reactivity towards electrophiles. The addition of an electrophile to a conjugated diene typically yields a mixture of two products: the 1,2-adduct and the 1,4-adduct . This phenomenon is a direct consequence of the formation of a resonance-stabilized allylic carbocation intermediate.[1][2][3]

The initial step in the reaction is the electrophilic attack on one of the double bonds, following Markovnikov's rule to form the most stable carbocation.[1][4] In the case of a conjugated diene, this results in an allylic carbocation, where the positive charge is delocalized over two carbon atoms.[5] The subsequent nucleophilic attack can then occur at either of these electron-deficient centers, leading to the formation of the 1,2- and 1,4-addition products.[5]

Kinetic vs. Thermodynamic Control

The ratio of the 1,2- and 1,4-adducts is highly dependent on the reaction conditions, particularly temperature. This is a classic example of the competition between kinetic and thermodynamic control of a reaction.[6][7]

-

Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the major product is the one that is formed faster, known as the kinetic product . The 1,2-adduct is typically the kinetic product because the nucleophile attacks the carbon atom that is closer to the initially formed carbocation and often bears a greater partial positive charge in the resonance hybrid.[8][9]

-

Thermodynamic Control (High Temperature): At higher temperatures, the addition reaction becomes reversible. Under these conditions, the product distribution reflects the relative stabilities of the products. The more stable product, known as the thermodynamic product , will predominate. The 1,4-adduct is often the thermodynamic product because it usually has a more substituted, and therefore more stable, internal double bond.[8][9]

Quantitative Data on Product Distribution

The following tables summarize the product distribution for the electrophilic addition of various reagents to conjugated dienes under different conditions.

| Diene | Electrophile | Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Reference |

| 1,3-Butadiene | HBr | 0 | 71 | 29 | [10] |

| 1,3-Butadiene | HBr | 40 | 15 | 85 | [10] |

| Isoprene | Br₂ | - | 3 | 21 (3,4-adduct) + 76 (1,4-adduct) | [11] |

| 1,3-Butadiene | Cl₂ in H₂O | - | Forms 1-chlorobut-3-en-2-ol | Forms 4-chlorobut-2-enol | [12] |

Reaction Mechanisms and Logical Workflow

General Mechanism of Electrophilic Addition to a Conjugated Diene

The following diagram illustrates the general mechanism for the electrophilic addition of an electrophile (E⁺) and a nucleophile (Nu⁻) to a conjugated diene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistryconnected.com [chemistryconnected.com]

- 12. homework.study.com [homework.study.com]

Potential Biological Activity of Nona-1,3-dien-5-yne Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyacetylenes

Polyacetylenes are a class of naturally occurring and synthetic compounds characterized by the presence of one or more carbon-carbon triple bonds.[1] They are widely distributed in various plant families, fungi, and marine organisms.[2] Modern pharmacological studies have revealed that polyacetylenes possess a wide range of biological activities, including antitumor, immunomodulatory, neuroprotective, anti-inflammatory, antiviral, and antimicrobial properties.[1] Given the structural features of Nona-1,3-dien-5-yne, its derivatives are hypothesized to share some of these biological activities. This guide will explore these potential activities, drawing parallels from studies on other polyacetylene compounds.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related polyacetylenes, this compound derivatives could potentially exhibit the following biological effects:

Anti-inflammatory Activity

Polyacetylenes have been shown to possess significant anti-inflammatory properties.[3] This activity is often attributed to their ability to modulate key inflammatory pathways. For instance, certain polyacetylenes can inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory response.[4] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway.[4]

References

- 1. Polyacetylenes in herbal medicine: A comprehensive review of its occurrence, pharmacology, toxicology, and pharmacokinetics (2014-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity | MDPI [mdpi.com]

- 3. Bioactive polyacetylenes from Bidens pilosa L and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

Atom-Economical Synthesis Routes for Conjugated 1,3-Enynes: A Technical Guide

Introduction

Conjugated 1,3-enynes are fundamental structural motifs present in a wide array of natural products, pharmaceuticals, and advanced materials.[1][2] Their unique electronic and structural properties make them versatile building blocks in organic synthesis, serving as precursors for complex molecules like polysubstituted aromatic compounds and conjugated dienes.[1][2] Traditionally, the synthesis of 1,3-enynes has relied on classical cross-coupling reactions, such as the Sonogashira coupling, which, while powerful, often necessitate pre-functionalized starting materials (e.g., vinyl halides) and generate stoichiometric amounts of waste, thus exhibiting low atom economy.[1][3]

The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry and sustainable drug development.[4] Consequently, there is a significant and ongoing effort to develop more efficient and atom-economical synthetic routes to 1,3-enynes. This guide provides an in-depth overview of modern, catalytic strategies that achieve this goal by minimizing or eliminating the need for pre-functionalized substrates and reducing byproduct formation. We will explore key methodologies, present comparative data, detail experimental protocols, and illustrate the underlying chemical logic through process diagrams.

Direct Catalytic Coupling of Alkynes

One of the most atom-economical strategies for 1,3-enyne synthesis involves the direct coupling of two different alkyne fragments, typically a terminal "donor" alkyne and an internal "acceptor" alkyne. This approach circumvents the need for vinyl halides or other pre-functionalized alkene partners, representing a significant advancement over traditional methods.

Palladium-Catalyzed Cross-Coupling of Internal and Terminal Alkynes

A highly selective and efficient method for the synthesis of 1,3-enynes involves the palladium-catalyzed coupling of unactivated internal alkynes with terminal alkynes.[5] This transformation is facilitated by a tailored P,N-ligand that controls regioselectivity and prevents the isomerization of the product. The reaction demonstrates broad scope, accommodating various functional groups on the acceptor alkyne, such as propargyl alcohols, amines, and amides, which act as native directing groups to guide the reaction.[5][6] A key advantage is the scalability of the reaction, which can be performed with catalyst loadings as low as 0.5 mol%.[5][7]

The proposed mechanism proceeds through a redox-neutral Pd(II) catalytic cycle.[5][6] It begins with the formation of a palladium acetylide intermediate from the terminal alkyne. This species then coordinates to the internal acceptor alkyne, followed by a syn-carbopalladation step to forge the new C-C bond. Subsequent protonolysis or reaction with another equivalent of the terminal alkyne releases the 1,3-enyne product and regenerates the active catalyst.[2][6]

Quantitative Data Summary: Palladium-Catalyzed Alkyne-Alkyne Coupling

| Entry | Acceptor Alkyne (Internal) | Donor Alkyne (Terminal) | Product Yield (%)[5][6] |

| 1 | N-Phenyl-N-(prop-2-yn-1-yl)benzamide | Phenylacetylene | 91 |

| 2 | 1-(Morpholino)prop-2-yn-1-one | Phenylacetylene | 85 |

| 3 | Prop-2-yn-1-ol | 4-Methoxyphenylacetylene | 88 |

| 4 | N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide | Cyclohexylacetylene | 95 |

| 5 | N-Phenyl-N-(pent-2-yn-1-yl)benzamide | Phenylacetylene | 89 |

| 6 | 4-(tert-Butyl)phenylacetylene | 1-Phenylprop-2-yn-1-ol | 78 |

Experimental Protocol: General Procedure for Pd-Catalyzed Alkyne Coupling [5][6]

-

To an oven-dried vial equipped with a magnetic stir bar, add the Pd catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and the P,N-ligand (0.6-2.4 mol%).

-

The vial is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the internal acceptor alkyne (1.0 equiv), the terminal donor alkyne (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or DBU, 10 mol%).

-

Add the anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M).

-

The reaction mixture is sealed and stirred at a specified temperature (e.g., 60-100 °C) for 12-24 hours, or until completion is indicated by TLC or GC-MS analysis.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of silica (B1680970) gel or celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-enyne.

Direct C-H Functionalization Routes

C-H functionalization represents a paradigm shift in organic synthesis, offering the ability to form C-C bonds directly from ubiquitous C-H bonds, thereby eliminating steps for pre-functionalization. This strategy is highly atom-economical and has been successfully applied to 1,3-enyne synthesis.

Iron-Catalyzed Propargylic C–H Functionalization

A novel, two-step protocol enables the conversion of simple alkyl-substituted alkynes into 1,3-enynes via an iron-catalyzed propargylic C–H functionalization.[1][8] This process serves as an alkyne analogue to the well-known Eschenmoser methenylation.[8] In the first step, an iron catalyst activates the alkyne, increasing the acidity of the propargylic C-H bond and enabling its functionalization with an iminium electrophile to form a homopropargylic amine.[8] In the second step, this amine intermediate undergoes N-oxidation followed by a spontaneous Cope elimination under mild conditions to yield the conjugated 1,3-enyne product.[8] This method is compatible with a range of aryl-alkyl and dialkyl acetylenes.[8]

References

- 1. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

Physical properties of nona-1,3-dien-5-yne (boiling point, density)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physical property data for the compound nona-1,3-dien-5-yne. Due to the limited availability of experimental data in public databases and scientific literature, this document outlines standardized methodologies for the determination of key physical properties, namely boiling point and density. Furthermore, a plausible synthetic route is presented to aid researchers in the potential preparation of this compound for further study.

Data Presentation

A comprehensive search of chemical databases and literature has revealed a lack of experimentally determined data for the boiling point and density of this compound. The following table is provided to structure future experimental findings.

| Physical Property | Value | Conditions |

| Boiling Point | Data not available | |

| Density | Data not available |

Experimental Protocols

In the absence of specific reported values, the following established protocols are recommended for the experimental determination of the boiling point and density of this compound.

Boiling Point Determination by Ebulliometry

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is ebulliometry, which can be performed using a simple distillation apparatus or a Thiele tube for smaller sample sizes.

Apparatus:

-

Round-bottom flask

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

The sample is gently heated.

-

As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

The temperature at which the vapor temperature stabilizes while the liquid is condensing and dripping into the receiving flask is recorded as the boiling point.

-

The atmospheric pressure should be recorded at the time of the measurement, as boiling point is pressure-dependent.

Density Determination by Pycnometry

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The precise volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with the sample of this compound.

-

The filled pycnometer is placed in a constant temperature water bath to ensure the liquid is at the desired temperature.

-

The pycnometer is weighed to determine the mass of the sample.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Synthetic Pathway Visualization

Caption: Proposed two-step synthesis of this compound.

An In-depth Technical Guide to the Electronic Structure of Enyne Systems for Researchers and Drug Development Professionals

Introduction

Enyne systems, organic compounds characterized by the presence of a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne), are of significant interest in the fields of organic synthesis, materials science, and particularly in drug development.[1] When the double and triple bonds are in a conjugated arrangement, the electronic properties of the molecule give rise to unique reactivity, most notably the ability to undergo cycloaromatization reactions. This property is harnessed by a class of potent antitumor antibiotics, known as enediyne antibiotics, which include compounds like calicheamicin (B1180863), esperamicin, and neocarzinostatin.[2][3][4] These molecules can be triggered to form highly reactive diradical species that cleave DNA, leading to cell death.[2][4] A thorough understanding of the electronic structure of enyne systems is therefore crucial for the rational design of new therapeutic agents.

This technical guide provides a comprehensive overview of the electronic structure of enyne systems, their characteristic cycloaromatization reactions, and the experimental and computational methods used to study them. It is intended for researchers, scientists, and drug development professionals who are working with or interested in this fascinating class of molecules.

Electronic Structure of Conjugated Enyne Systems

The unique reactivity of conjugated enynes stems from the interaction between the π-orbitals of the alkene and alkyne moieties. In a typical conjugated enyne, such as (Z)-hex-3-ene-1,5-diyne, the carbon atoms of the double bond are sp² hybridized, while the carbon atoms of the triple bonds are sp hybridized. This arrangement leads to a planar or near-planar geometry, which allows for effective overlap of the p-orbitals and the formation of a delocalized π-electron system.

This conjugation influences the bond lengths and angles of the molecule. For instance, the C-C single bond between the alkene and alkyne is typically shorter than a standard C(sp²)-C(sp) single bond, indicating a degree of double bond character. The electronic properties of the enyne system, including its reactivity, are largely determined by the energies and shapes of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Cycloaromatization Reactions: The Reactive Core of Enediyne Antibiotics

The hallmark of many enyne systems, particularly the enediynes found in nature, is their ability to undergo cycloaromatization to generate highly reactive benzenoid diradicals.[3][5] These reactions are thermally or photochemically induced and are central to the biological activity of enediyne antibiotics.[3][6] The main cycloaromatization pathways are the Bergman, Myers-Saito, and Schmittel cyclizations.

-

Bergman Cyclization: This reaction involves the cycloaromatization of an enediyne to form a 1,4-didehydrobenzene (p-benzyne) diradical.[3][7] It is the most well-studied of the cycloaromatization reactions and is characteristic of the 10-membered ring enediyne antibiotics like calicheamicin.[3][8] The reaction is typically initiated by heat or a chemical trigger that brings the two alkyne termini into close proximity.[3]

-

Myers-Saito Cyclization: This pathway is characteristic of enyne-allene systems, which can be formed from enediynes through rearrangement. It involves the cyclization of the enyne-allene to an α,3-didehydrotoluene-type diradical.[3]

-

Schmittel Cyclization: This is another cyclization pathway available to enyne-allenes.

The diradical species generated from these cyclizations are potent hydrogen-atom abstractors. In a biological context, they can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and ultimately, apoptosis.[2][4]

Quantitative Data on Enyne Systems

The reactivity of enyne systems is highly sensitive to their geometric and electronic properties. The following tables summarize key quantitative data for representative enyne systems.

Table 1: Geometric Parameters of (Z)-hex-3-ene-1,5-diyne

| Parameter | Bond/Angle | Experimental/Calculated Value |

| Bond Length | C≡C | ~1.21 Å |

| C-C (alkyne-alkene) | ~1.43 Å | |

| C=C | ~1.34 Å[9] | |

| Bond Angle | C-C=C | ~123° |

| C≡C-C | ~178° |

Table 2: Activation Energies for Bergman Cyclization of Substituted Enediynes

The activation energy for the Bergman cyclization is a critical parameter that determines the temperature at which the reaction occurs. Substituents on the enediyne core can significantly influence this barrier.

| Enediyne System | Substituent | Activation Energy (kcal/mol) |

| (Z)-hex-3-ene-1,5-diyne | None | ~32-34 |

| 1,2-diethynylbenzene | - | Varies with experimental method[10] |

| ortho-NO₂ substituted | Electron-withdrawing | Decreased barrier[10] |

| ortho-CHO substituted | Electron-withdrawing | Decreased barrier[10] |

| Chalcogen-Phosphorus substituted | Varies (O, S, Se) | ~35-36 (similar to parent) |

Table 3: Representative Spectroscopic Data for Enediyne Systems

Spectroscopic techniques are essential for the characterization of enyne-containing molecules.

| Spectroscopy | Region/Shift | Assignment |

| ¹H-NMR | δ 5.5 - 6.5 ppm | Vinylic protons |

| δ 2.0 - 3.5 ppm | Propargylic protons | |

| ¹³C-NMR | δ 120 - 140 ppm | Alkene carbons |

| δ 70 - 90 ppm | Alkyne carbons | |

| IR | ~3300 cm⁻¹ | ≡C-H stretch (terminal alkynes) |

| ~2100-2260 cm⁻¹ | C≡C stretch (weak for symmetrical) | |

| ~1610-1680 cm⁻¹ | C=C stretch |

Experimental Protocols

Protocol 1: Synthesis of a Representative Enediyne (Illustrative)

The synthesis of enediyne antibiotics like calicheamicin is a complex, multi-step process.[9][11][12] A general approach often involves the coupling of smaller fragments containing the alkyne and alkene moieties. The following is an illustrative protocol based on common synthetic strategies.

Objective: To synthesize a simple acyclic enediyne via Sonogashira coupling.

Materials:

-

(Z)-1,2-dichloroethene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine)

-

Solvent (e.g., THF or toluene)

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the palladium catalyst, CuI, and the amine base in the chosen solvent.

-

Coupling Reaction: (Z)-1,2-dichloroethene and trimethylsilylacetylene are added to the reaction mixture. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the silyl-protected enediyne.

-

Desilylation: The purified product is dissolved in THF, and a solution of TBAF is added. The reaction is stirred at room temperature until the desilylation is complete (monitored by TLC).

-

Final Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final enediyne product is purified by column chromatography or distillation.

Protocol 2: Monitoring Bergman Cyclization Kinetics by NMR Spectroscopy

Objective: To determine the rate constant and activation energy for the Bergman cyclization of a synthesized enediyne.

Materials and Equipment:

-

Synthesized enediyne

-

Hydrogen donor (e.g., 1,4-cyclohexadiene)

-

Deuterated solvent (e.g., benzene-d₆)

-

NMR tubes

-

NMR spectrometer with variable temperature control

-

Thermostatted oil bath or heating block

Procedure:

-

Sample Preparation: A solution of the enediyne and a large excess of the hydrogen donor in the deuterated solvent is prepared in an NMR tube. An internal standard with a known concentration can be added for quantitative analysis.

-

Initial Spectrum: A ¹H-NMR spectrum is recorded at a low temperature where the cyclization reaction is negligible. This serves as the t=0 reference.

-

Kinetic Run: The NMR tube is placed in a pre-heated oil bath or the NMR probe is heated to the desired reaction temperature.

-

Data Acquisition: ¹H-NMR spectra are acquired at regular time intervals. The disappearance of the reactant signals and the appearance of the product signals are monitored.

-

Data Analysis: The integrals of the characteristic peaks of the reactant and product are used to determine their concentrations at each time point.

-

Rate Constant Calculation: The data is fitted to the appropriate rate law (typically pseudo-first-order due to the excess of the hydrogen donor) to determine the rate constant (k) at that temperature.

-

Activation Energy Determination: The experiment is repeated at several different temperatures, and the Arrhenius equation (ln(k) vs. 1/T) is used to calculate the activation energy (Ea) for the cyclization.[10]

Visualizing Workflows in Enyne Research

Conclusion

The electronic structure of enyne systems is a rich and complex field with profound implications for drug discovery and development. The conjugation between the alkene and alkyne moieties gives rise to unique reactivity, most notably the cycloaromatization reactions that are the basis for the potent anticancer activity of enediyne antibiotics. By combining experimental techniques for synthesis and kinetic analysis with computational methods for studying electronic structure and reaction pathways, researchers can gain a deeper understanding of these molecules. This knowledge is essential for the design of new enyne-based therapeutic agents with improved efficacy and selectivity, ultimately contributing to the development of next-generation cancer therapies.

References

- 1. wiley.com [wiley.com]

- 2. Calicheamicin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Bergman Cyclization [organic-chemistry.org]

- 4. Enediyne - Wikipedia [en.wikipedia.org]

- 5. Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bergman cyclization - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 10. Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Total synthesis of calicheamicin .gamma.1I | Scilit [scilit.com]

Methodological & Application

Application Notes and Protocols: Nona-1,3-dien-5-yne in Enyne Metathesis Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nona-1,3-dien-5-yne and structurally similar conjugated dienynes in enyne metathesis reactions. This document outlines the reaction principles, catalyst selection, and detailed experimental protocols for both cross-enyne metathesis (CEYM) and ring-closing enyne metathesis (RCEYM), supported by representative data and mechanistic diagrams.

Introduction to Enyne Metathesis

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably ruthenium-based catalysts such as Grubbs catalysts.[1][2] This reaction class enables the synthesis of conjugated 1,3-dienes from an alkene and an alkyne.[2] The thermodynamic driving force for this transformation is the formation of a stable, conjugated diene system.[2] Enyne metathesis can be performed in both intermolecular (Cross-Enyne Metathesis, CEYM) and intramolecular (Ring-Closing Enyne Metathesis, RCEYM) fashions, providing access to a wide range of acyclic and cyclic molecules.[2][3]

This compound, a conjugated dienyne, is a versatile substrate for such transformations. Its internal alkyne and conjugated diene moieties allow for selective metathesis reactions to construct more complex molecular architectures, which are valuable intermediates in natural product synthesis and drug discovery.

Applications in Synthesis

Cross-Enyne Metathesis (CEYM)

Cross-enyne metathesis of this compound, typically with a simple alkene like ethylene (B1197577), is an efficient method for the synthesis of substituted 1,3,5-trienes. This reaction formally inserts a vinyl group across the alkyne. The use of ethylene is advantageous as it is a gas and can be used in excess to drive the reaction forward.[4]

Ring-Closing Enyne Metathesis (RCEYM)

When this compound is functionalized with a tethered alkene, it can undergo RCEYM to form cyclic structures containing a conjugated diene. The regioselectivity of the ring closure is influenced by the nature of the catalyst and the substrate, including the length and substitution of the tether.[5][6]

Data Presentation

Table 1: Representative Data for Cross-Enyne Metathesis of a this compound Analog with Ethylene

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Grubbs I (5) | Toluene | 80 | 12 | 65 |

| 2 | Grubbs II (2) | DCM | 40 | 6 | 85 |

| 3 | Hoveyda-Grubbs II (2) | Toluene | 60 | 4 | 92 |

Table 2: Representative Data for Ring-Closing Enyne Metathesis of a Tethered this compound Analog

| Entry | Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Grubbs I (5) | DCM | 0.01 | 40 | 12 | 70 |

| 2 | Grubbs II (5) | Toluene | 0.01 | 80 | 8 | 88 |

| 3 | Hoveyda-Grubbs II (5) | DCM | 0.01 | 40 | 6 | 95 |

Experimental Protocols

The following are generalized protocols for CEYM and RCEYM of a this compound analog. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Cross-Enyne Metathesis with Ethylene

Materials:

-

This compound analog (1.0 equiv)

-

Grubbs II catalyst (2 mol%)

-

Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene

-

Ethylene gas (balloon pressure)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the this compound analog.

-

Dissolve the substrate in anhydrous, degassed DCM to a concentration of 0.1 M.

-

Purge the solution with ethylene gas for 15 minutes while stirring.

-

In a separate glovebox or under a positive pressure of argon, weigh the Grubbs II catalyst.

-

Add the catalyst to the reaction mixture under a positive flow of ethylene.

-

Maintain the ethylene atmosphere (balloon) and stir the reaction at 40 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by opening the flask to air and adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel.

Protocol 2: Ring-Closing Enyne Metathesis

Materials:

-

Alkene-tethered this compound analog (1.0 equiv)

-

Hoveyda-Grubbs II catalyst (5 mol%)

-

Anhydrous, degassed dichloromethane (DCM)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the alkene-tethered this compound analog in anhydrous, degassed DCM to a concentration of 0.01 M.

-

In a separate glovebox or under a positive pressure of argon, prepare a stock solution of the Hoveyda-Grubbs II catalyst in a small amount of anhydrous, degassed DCM.

-

Add the catalyst solution to the substrate solution via syringe.

-

Stir the reaction mixture at 40 °C under an argon atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by opening the flask to air and adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: General mechanism of ruthenium-catalyzed enyne metathesis.

Caption: Experimental workflow for Cross-Enyne Metathesis (CEYM).

Caption: Logical relationship of factors in RCEYM.

References

- 1. Group-selective ring-closing enyne metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application of Nona-1,3-dien-5-yne in Natural Product Synthesis: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals